1H,4H,5H,6H-cyclopenta[c]pyrazole-6-carboxylic acid hydrochloride
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Overview
Description
1H,4H,5H,6H-cyclopenta[c]pyrazole-6-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H8N2O2·HCl.
Scientific Research Applications
1H,4H,5H,6H-cyclopenta[c]pyrazole-6-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mechanism of Action
Target of Action
The primary targets of “1H,4H,5H,6H-cyclopenta[c]pyrazole-6-carboxylic acid hydrochloride” are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Preparation Methods
The synthesis of 1H,4H,5H,6H-cyclopenta[c]pyrazole-6-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of cyclopentanone with hydrazine to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group. The hydrochloride salt is then formed by treating the carboxylic acid with hydrochloric acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to ensure high yield and purity, such as recrystallization and purification techniques .
Chemical Reactions Analysis
1H,4H,5H,6H-cyclopenta[c]pyrazole-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
1H,4H,5H,6H-cyclopenta[c]pyrazole-6-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide: This compound has a hydrazide group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Properties
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[c]pyrazole-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c10-7(11)5-2-1-4-3-8-9-6(4)5;/h3,5H,1-2H2,(H,8,9)(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCPXDSOLLNBPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)O)NN=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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